2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various fields of scientific research It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride typically involves the bromination of thiophene followed by the introduction of the ethanamine group. A common synthetic route includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of Ethanamine Derivative: The 5-bromothiophene is then reacted with ethylene diamine under controlled conditions to form 2-(5-bromothiophen-3-yl)ethan-1-amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and amine introduction helps in maintaining the purity and efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-(5-Chlorothiophen-3-yl)ethan-1-amine hydrochloride
- 2-(5-Fluorothiophen-3-yl)ethan-1-amine hydrochloride
- 2-(5-Methylthiophen-3-yl)ethan-1-amine hydrochloride
Comparison:
- 2-(5-Chlorothiophen-3-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
- 2-(5-Fluorothiophen-3-yl)ethan-1-amine hydrochloride: The fluorine atom can significantly alter the electronic properties and metabolic stability of the compound.
- 2-(5-Methylthiophen-3-yl)ethan-1-amine hydrochloride: The methyl group can affect the compound’s hydrophobicity and steric interactions.
The uniqueness of 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride lies in its specific bromine substitution, which can influence its reactivity and interactions in both chemical and biological contexts.
Properties
CAS No. |
2408972-28-9 |
---|---|
Molecular Formula |
C6H9BrClNS |
Molecular Weight |
242.6 |
Purity |
95 |
Origin of Product |
United States |
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